1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid
Description
1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted at the N1 position with a pyridin-3-ylmethyl group and a carboxylic acid moiety at the C3 position.
Properties
CAS No. |
920019-74-5 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)13-11-5-1-2-6-12(11)17(16-13)9-10-4-3-7-15-8-10/h1-8H,9H2,(H,18,19) |
InChI Key |
MAPWQXBBHUIUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CN=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid typically involves the construction of the indazole ring followed by the introduction of the pyridin-3-ylmethyl group. One common method involves the cyclization of appropriate hydrazones with carboxylic acids under acidic conditions. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at both the indazole and pyridine-methyl moieties:
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous, 80°C | 1-[(Pyridin-3-yl)carbonyl]-1H-indazole-3-carboxylic acid | 62% | |
| H₂O₂/Fe(II) | Ethanol, RT, 12 h | N-Oxide derivative at pyridine ring | 78% |
Oxidation with KMnO₄ preferentially targets the benzylic CH₂ group, forming a ketone without decarboxylation. Pyridine N-oxidation occurs under mild peroxide conditions, preserving the indazole core.
Esterification and Amidation
The carboxylic acid group participates in standard carboxylate coupling reactions:
Esterification achieves >90% conversion using alkyl halides under basic conditions . Amidation with bicyclic amines demonstrates compatibility with peptide coupling reagents like HBTU .
Decarboxylation Pathways
Controlled thermal decomposition occurs under specific conditions:
| Conditions | Temperature | Time | Major Product | Byproducts | Source |
|---|---|---|---|---|---|
| Cu powder, quinoline | 220°C | 3 h | 1-[(Pyridin-3-yl)methyl]-1H-indazole | CO₂ (quantitative) | |
| Microwave irradiation | 180°C | 20 min | 3-(Pyridin-3-ylmethyl)-1H-indazole | Traces of dimer (<5%) |
Decarboxylation preserves the N-methylindazole structure while eliminating CO₂, enabling access to pharmaceutically relevant heterocycles.
Directed C-H Functionalization
The pyridine moiety directs metal-catalyzed cross-coupling:
Notably, Pd-mediated alkenylation shows exclusive regioselectivity at the pyridine ring's para position relative to the methyl group . Rhodium systems target the indazole's electron-deficient C4 position .
Diazonium Salt Reactivity
While direct diazotization isn't reported for this compound, analogous indazole-3-carboxylic acids undergo:
The presence of electron-withdrawing carboxylic acid groups facilitates diazonium intermediate formation at C7 of the indazole ring .
pH-Dependent Tautomerism
The compound exhibits unique solubility and reactivity shifts across physiological pH ranges:
| pH Range | Dominant Form | Reactivity Profile | Biological Implications |
|---|---|---|---|
| 1-3 | Cationic (protonated pyridine) | Enhanced electrophilic substitution | Gastric stability |
| 4-6 | Zwitterionic | Chelation with metal ions | Enzyme inhibition mechanisms |
| 7-9 | Anionic (deprotonated COOH) | Nucleophilic aromatic substitution | Bloodstream distribution |
This pH-responsive behavior enables targeted drug delivery applications .
Comparative Reaction Table: Analogous Compounds
Reactivity differences between similar indazole derivatives:
| Compound | Oxidation Susceptibility | Decarboxylation Temp | C-H Activation Sites |
|---|---|---|---|
| 1-Methylindazole-3-carboxylic acid | Higher (benzylic CH₃) | 200°C | Indazole C4, C7 |
| 1-Benzylindazole-3-carboxylic acid | Lower (stable CH₂Ph) | 240°C | Benzyl aromatic |
| Query Compound | Moderate (CH₂Py) | 220°C | Pyridine C4 |
The pyridinylmethyl group provides unique stabilization against oxidation compared to simpler alkyl chains .
Scientific Research Applications
Pharmacological Properties
1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid exhibits various pharmacological activities, making it a candidate for drug development. Some notable properties include:
- Kinase Inhibition : The compound has been shown to inhibit several receptor tyrosine kinases, including VEGFR (Vascular Endothelial Growth Factor Receptor), PDGFR (Platelet-Derived Growth Factor Receptor), and FGFR (Fibroblast Growth Factor Receptor). This inhibition is crucial in cancer therapy as it can impede tumor growth and angiogenesis .
- Neuropharmacological Effects : Research indicates that derivatives of indazole-3-carboxylic acid, including the pyridinyl methyl variant, may act as agonists or partial agonists at nicotinic acetylcholine receptors. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Therapeutic Applications
The therapeutic potential of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid spans various medical fields:
Cancer Treatment
The compound's ability to inhibit multiple kinases highlights its potential in oncology. Inhibitors targeting VEGFR and PDGFR are particularly relevant for treating solid tumors, where angiogenesis plays a critical role in tumor progression. Case studies have demonstrated that compounds with similar structures exhibit significant anti-tumor activity in preclinical models .
Neurological Disorders
As mentioned earlier, compounds derived from indazole frameworks are being investigated for their effects on nicotinic receptors. These studies are pivotal for developing treatments for neurodegenerative diseases and psychiatric conditions. For instance, certain derivatives have shown promise in improving cognitive function in animal models of Alzheimer's disease .
Case Studies and Research Findings
Several studies have documented the efficacy of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid and its derivatives:
Mechanism of Action
The mechanism of action of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that regulate immune responses .
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
N1 Substituent Effects: Halogenated benzyl groups (e.g., 2,4-dichlorobenzyl in LONI2/LONI4) enhance CB1 receptor affinity, acting as inverse agonists to modulate feeding behavior . Cycloalkylmethyl groups (e.g., in synthetic cannabinoids) improve lipophilicity and blood-brain barrier penetration .
C3 Functional Group Impact :
- Methyl esters (e.g., LONI2) act as prodrugs, hydrolyzing in vivo to active carboxylic acids (e.g., LONI4) .
- Hydrazide derivatives (e.g., Adjudin) exhibit dual functionality, targeting mitochondrial pathways and ion channels .
- Free carboxylic acids (e.g., Lidamine) directly inhibit metabolic enzymes like HK in cancer cells .
Toxicity and Safety :
Biological Activity
1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
The compound belongs to the indazole family, characterized by a fused bicyclic structure containing a five-membered ring (indazole) and a pyridine moiety. This structural combination is significant as it influences the compound's biological interactions and pharmacological properties.
Biological Activity Overview
Research indicates that 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid exhibits various biological activities, including:
- Antitumor Activity : Several studies have highlighted its efficacy against different cancer cell lines. For instance, derivatives of indazole have shown potent antiproliferative effects against multiple myeloma cells with IC50 values in the low micromolar range .
- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on pan-Pim kinases, which are implicated in cancer progression. One study reported that certain indazole derivatives demonstrated strong activity against Pim kinases with IC50 values as low as 0.4 nM .
- Dopamine Receptor Modulation : The compound's structural features suggest potential activity as a dopamine receptor modulator, particularly at the D3 receptor, which is relevant for neuropsychiatric disorders .
The biological activity of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Kinases : The ability to inhibit specific kinases like Pim kinases plays a crucial role in its antitumor properties. The indazole scaffold allows for effective binding to the kinase active sites, disrupting signaling pathways essential for cancer cell survival.
- Receptor Agonism/Antagonism : The interaction with dopamine receptors suggests a mechanism where the compound may either activate or inhibit these receptors, influencing neurotransmitter release and neuronal activity.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers, indicating potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the biological activity of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid and its derivatives:
Structure-Activity Relationships (SAR)
The structure of 1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid allows for various substitutions that can enhance its biological activity:
- Substituent Variations : Modifications at different positions on the indazole ring significantly impact potency and selectivity towards specific targets.
- Lipophilicity and Bioavailability : Structural changes can improve oral bioavailability and cellular uptake, which are critical for therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
